molecular formula C19H24O10 B599613 Cnidioside B methyl ester CAS No. 158500-59-5

Cnidioside B methyl ester

Cat. No.: B599613
CAS No.: 158500-59-5
M. Wt: 412.391
InChI Key: AARIHENRSOEJOC-DGQOTAAJSA-N
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Description

Cnidioside B methyl ester is a glucoside compound that can be isolated from the fruits of the plant Ami mjus L. It belongs to the class of phenolic compounds and has the molecular formula C19H24O10 with a molecular weight of 412.39 g/mol . This compound is known for its potential biological activities and is primarily used in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cnidioside B methyl ester can be synthesized through a series of chemical reactions involving the esterification of Cnidioside B. The synthetic route typically involves the use of methanol and an acid catalyst to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from natural sources such as the fruits of Ami mjus L. The extraction process includes solvent extraction followed by purification steps like chromatography to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

Cnidioside B methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cnidioside B methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cnidioside B methyl ester involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. The compound’s glucoside structure allows it to interact with specific proteins, leading to its biological effects .

Comparison with Similar Compounds

Cnidioside B methyl ester can be compared with other similar glucoside compounds such as:

This compound stands out due to its specific ester functional group, which imparts unique chemical and biological properties .

Properties

IUPAC Name

methyl 3-[7-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O10/c1-25-12(21)4-3-9-7-10-5-6-27-16(10)18(26-2)17(9)29-19-15(24)14(23)13(22)11(8-20)28-19/h5-7,11,13-15,19-20,22-24H,3-4,8H2,1-2H3/t11-,13-,14+,15-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARIHENRSOEJOC-DGQOTAAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1OC3C(C(C(C(O3)CO)O)O)O)CCC(=O)OC)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CCC(=O)OC)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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